molecular formula C22H18N2O3 B3457414 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide

Cat. No. B3457414
M. Wt: 358.4 g/mol
InChI Key: LJMZTPYXAILOCA-MDZDMXLPSA-N
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Description

Benzoxazole is a heterocyclic compound that is part of many pharmaceuticals and organic materials. Compounds with a benzoxazole structure often exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects .


Synthesis Analysis

Benzoxazoles can be synthesized from 2-aminophenols and aldehydes using various catalysts . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The molecular structure of benzoxazoles is characterized by a benzene ring fused to an oxazole ring. The oxazole ring contains three carbon atoms and one oxygen and nitrogen atom each .


Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, including cyclization reactions with β-diketones, reductive coupling/annulation of o-hydroxynitrobenzenes with alcohols, and N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives depend on their exact structure. They often have high thermal stability and luminescent properties, making them useful in material science .

Future Directions

Benzoxazole derivatives continue to be an area of active research due to their wide range of biological activities and applications in material science. Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their mechanisms of action .

properties

IUPAC Name

(E)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-12-19-20(13-15(14)2)27-22(24-19)16-5-7-17(8-6-16)23-21(25)10-9-18-4-3-11-26-18/h3-13H,1-2H3,(H,23,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMZTPYXAILOCA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
Reactant of Route 3
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
Reactant of Route 4
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
Reactant of Route 5
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide
Reactant of Route 6
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide

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